molecular formula C21H27N5O4 B2773680 9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844451-36-1

9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2773680
CAS No.: 844451-36-1
M. Wt: 413.478
InChI Key: UGGBRNMNDUBGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H27N5O4 and its molecular weight is 413.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-4-30-16-8-6-15(7-9-16)25-12-14(2)13-26-17-18(22-20(25)26)23(3)21(29)24(19(17)28)10-5-11-27/h6-9,14,27H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGBRNMNDUBGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention for its potential biological activities. Purines are essential components in various biological processes, including nucleic acid metabolism and enzyme function. This article reviews the biological activity of this specific compound, focusing on its cytotoxic and antiviral properties.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Cytotoxic Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to have an IC50 value ranging from 0.1 to 10 µM against leukemia cell lines . Such potency suggests that it may interfere with cellular proliferation and induce apoptosis in malignant cells.
  • Antiviral Activity : Preliminary data suggest that the compound may possess antiviral properties. Similar purine derivatives have demonstrated efficacy against viruses such as Hepatitis C and Herpes Simplex Virus (HSV) . The specific mechanism of action for this compound remains to be fully elucidated but may involve interference with viral replication processes.

Cytotoxicity Studies

A series of studies have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism of Action
Leukemia (K562)0.5Induction of apoptosis
Colorectal (COLO201)2.0Cell cycle arrest
Breast (4T1)1.5Inhibition of DNA synthesis

These results indicate that the compound's effects are not uniform across different cell types and suggest a need for further investigation into its mechanism of action.

Antiviral Activity

The antiviral potential of similar purine derivatives has been explored in vitro. Notably:

  • Compounds with structural similarities to this compound have shown effective inhibition against HSV-1 with EC50 values below 30 µM .

Case Studies

Several case studies have documented the biological effects of purine derivatives similar to the compound :

  • Study on Antiviral Efficacy : A study focusing on purine derivatives demonstrated their ability to inhibit viral replication in cell cultures infected with HSV-1. The derivatives were found to disrupt viral entry and replication at concentrations comparable to those required for cytotoxic effects .
  • Cytotoxicity in Cancer Models : Research involving various cancer models indicated that specific modifications on the purine ring enhanced cytotoxicity against resistant cancer cell lines. This highlights the importance of structural optimization in developing effective anticancer agents .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

To optimize synthesis, focus on reaction temperature, time, and solvent selection. For example, analogous compounds (e.g., pyrimido-purine derivatives) require controlled cyclization steps (70–80°C in ethanol or DMF) and precise stoichiometry of intermediates like chlorophenyl or ethoxyphenyl precursors . Use Design of Experiments (DOE) to systematically vary parameters (e.g., 12–24 hours for Friedel-Crafts alkylation) and monitor yield via HPLC. Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures >95% purity .

Q. How can the molecular structure be confirmed post-synthesis?

Combine ¹H/¹³C NMR to identify proton/carbon environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.4 ppm) and high-resolution mass spectrometry (HRMS) for exact mass verification (e.g., molecular ion peak at m/z 459.55 for C₂₆H₂₉N₅O₃) . FT-IR confirms functional groups (e.g., carbonyl stretches at 1700–1750 cm⁻¹). X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Q. What in vitro assays are suitable for evaluating biological activity?

Use kinase inhibition assays (e.g., ADP-Glo™) to screen for activity against targets like CDK2 or MAPK, which are common for purine derivatives . Cell viability assays (MTT or Alamar Blue) in cancer cell lines (e.g., HeLa, MCF-7) can quantify IC₅₀ values. For anti-inflammatory activity, measure COX-2 inhibition via ELISA .

Q. How do substituents influence solubility and bioavailability?

The 4-ethoxyphenyl and 3-hydroxypropyl groups enhance hydrophilicity compared to purely aromatic analogs. Test solubility in DMSO/PBS mixtures via nephelometry. LogP values (e.g., ~2.5–3.5) can be predicted using software like MarvinSuite and validated via shake-flask assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Systematically modify substituents:

  • Replace the 4-ethoxyphenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance target binding .
  • Substitute the 3-hydroxypropyl chain with shorter/longer alkyl groups to optimize membrane permeability .
    Evaluate changes using molecular docking (AutoDock Vina) against crystal structures of target proteins (e.g., PDB: 1ATP for adenosine receptors) .

Q. What strategies identify the compound’s primary molecular targets?

Use chemoproteomics (e.g., activity-based protein profiling) with a biotinylated probe of the compound. CRISPR-Cas9 gene knockout of suspected targets (e.g., kinases) can validate specificity. For enzyme targets, perform kinetic assays (e.g., Ki determination via Lineweaver-Burk plots) .

Q. How to resolve contradictions in reported biological activity data?

Replicate studies under standardized conditions (e.g., cell line authentication, serum-free media). Cross-validate using orthogonal methods:

  • Discrepancies in IC₅₀ values may arise from assay interference (e.g., redox activity). Confirm via LC-MS/MS metabolite profiling .
  • Compare substituent effects: Chlorophenyl analogs show higher cytotoxicity than methoxyphenyl derivatives due to enhanced electrophilicity .

Q. What methodologies assess metabolic stability in preclinical models?

Use hepatic microsomal assays (human/rat) to measure half-life (t½) and identify metabolites via LC-QTOF-MS . For in vivo studies, administer the compound (5 mg/kg IV/PO) to rodents and collect plasma/bile samples at 0–24 hours. Apply PBPK modeling (GastroPlus) to predict human pharmacokinetics .

Q. How to design synergistic combinations with other therapeutics?

Screen combinatorial libraries (e.g., 3 × 3 matrix of IC₂₅ concentrations) in cell lines. Synergy is quantified via Chou-Talalay CI values (CI < 1). For example, co-administering with DNA-damaging agents (e.g., cisplatin) may enhance apoptosis in cancer models .

Q. What computational tools predict binding modes and off-target effects?

Perform ensemble docking (Glide SP/XP) against a panel of 500+ human kinases. Use molecular dynamics (MD) simulations (GROMACS) to assess binding stability (RMSD < 2 Å over 100 ns). Predict off-targets via SwissTargetPrediction and validate with thermal shift assays (ΔTm > 2°C indicates binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.